molecular formula C28H23N3O3S B303948 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

カタログ番号 B303948
分子量: 481.6 g/mol
InChIキー: SKKORTDODWISQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B cell receptor signaling pathway and is a promising target for the treatment of B cell malignancies. TAK-659 has shown significant potential in preclinical studies and is currently being developed as a therapeutic agent for the treatment of various cancers.

作用機序

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide works by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. By blocking BTK, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been well-tolerated and has shown minimal toxicity. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and inflammation.

実験室実験の利点と制限

One of the main advantages of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell malignancies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also shown efficacy in overcoming resistance to other BTK inhibitors, which is a significant limitation of current therapies. One limitation of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the development of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cell receptor signaling. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may also have potential in the treatment of other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and metastasis. Further studies are needed to fully understand the potential of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide in these areas. Additionally, the development of combination therapies that include 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may improve its efficacy and overcome resistance in certain patient populations.

合成法

The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl) pyridine with thiophenol to form the corresponding thioether. This intermediate is then reacted with N-phenylacetamide in the presence of a base to yield the final product, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide. The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been optimized to improve the yield and purity of the compound, making it suitable for further studies.

科学的研究の応用

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory disease.

特性

製品名

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

分子式

C28H23N3O3S

分子量

481.6 g/mol

IUPAC名

2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C28H23N3O3S/c1-33-25-15-9-14-21(27(25)34-2)22-16-24(19-10-5-3-6-11-19)31-28(23(22)17-29)35-18-26(32)30-20-12-7-4-8-13-20/h3-16H,18H2,1-2H3,(H,30,32)

InChIキー

SKKORTDODWISQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

正規SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。